molecular formula C6H11Cl2NO B6276951 {4-chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride CAS No. 2763759-24-4

{4-chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride

Cat. No. B6276951
CAS RN: 2763759-24-4
M. Wt: 184.1
InChI Key:
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Description

{4-chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride, also known as hemicholinium-3 (HC-3), is a potent inhibitor of the high-affinity choline transporter (CHT). It is commonly used in scientific research to study the role of CHT in cholinergic neurotransmission and its potential as a therapeutic target for neurological disorders. In

Scientific Research Applications

HC-3 is widely used in scientific research to study the role of CHT in cholinergic neurotransmission. It has been used to investigate the effects of CHT inhibition on learning and memory, as well as the potential therapeutic benefits of CHT inhibitors for neurological disorders such as Alzheimer's disease and schizophrenia. HC-3 has also been used to study the pharmacokinetics and pharmacodynamics of CHT inhibitors.

Mechanism of Action

HC-3 inhibits the high-affinity choline transporter (CHT) by binding to its substrate binding site. This prevents the uptake of choline into presynaptic neurons, leading to a decrease in acetylcholine synthesis and release. The inhibition of CHT by HC-3 results in a decrease in cholinergic neurotransmission, which can have a variety of effects on cognitive and physiological processes.
Biochemical and Physiological Effects
The inhibition of CHT by HC-3 can have a variety of biochemical and physiological effects. Inhibition of CHT leads to a decrease in acetylcholine synthesis and release, which can affect cognitive processes such as learning and memory. HC-3 has also been shown to affect cardiovascular and respiratory function, as well as gastrointestinal motility.

Advantages and Limitations for Lab Experiments

One advantage of using HC-3 in lab experiments is its potency and specificity for CHT inhibition. This allows researchers to study the effects of CHT inhibition on cholinergic neurotransmission without affecting other neurotransmitter systems. However, one limitation of HC-3 is its potential toxicity and side effects, which can affect the interpretation of experimental results. Additionally, the complex synthesis method and specialized equipment required for HC-3 synthesis can make it difficult and expensive to obtain.

Future Directions

There are many potential future directions for research on HC-3 and CHT inhibition. One area of interest is the development of more selective and potent CHT inhibitors for therapeutic use in neurological disorders. Additionally, further research is needed to understand the role of CHT in cognitive and physiological processes, and the potential effects of CHT inhibition on these processes. Finally, the development of new methods for HC-3 synthesis and purification could make it more accessible to researchers and facilitate further research on CHT inhibition.

Synthesis Methods

HC-3 can be synthesized by reacting 4-chloro-2-azabicyclo[2.1.1]hexane with formaldehyde and hydrochloric acid. The resulting product is then purified by recrystallization. The synthesis of HC-3 is a complex process that requires specialized equipment and expertise.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {4-chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride involves the conversion of 4-chlorocyclohexanone to the desired compound through a series of reactions.", "Starting Materials": [ "4-chlorocyclohexanone", "sodium borohydride", "methylamine", "hydrochloric acid", "methanol" ], "Reaction": [ "4-chlorocyclohexanone is reduced to 4-chlorocyclohexanol using sodium borohydride as a reducing agent.", "4-chlorocyclohexanol is reacted with methylamine to form {4-chloro-2-azabicyclo[2.1.1]hexan-1-ol}.", "{4-chloro-2-azabicyclo[2.1.1]hexan-1-ol} is then reacted with hydrochloric acid to form {4-chloro-2-azabicyclo[2.1.1]hexan-1-ol hydrochloride}.", "Finally, {4-chloro-2-azabicyclo[2.1.1]hexan-1-ol hydrochloride} is reacted with methanol to form {4-chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride." ] }

CAS RN

2763759-24-4

Product Name

{4-chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride

Molecular Formula

C6H11Cl2NO

Molecular Weight

184.1

Purity

95

Origin of Product

United States

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